molecular formula C12H14N4S B12626367 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- CAS No. 918313-39-0

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-

Cat. No.: B12626367
CAS No.: 918313-39-0
M. Wt: 246.33 g/mol
InChI Key: WMPULVAGVBEUJV-LLVKDONJSA-N
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Description

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a thiazolidinylmethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The phenyl group can be introduced through the use of a phenyl-substituted alkyne, while the thiazolidinylmethyl group can be incorporated via subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the CuAAC reaction conditions to achieve high yields and purity. This can include the use of specific solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to the presence of both the phenyl and thiazolidinylmethyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

918313-39-0

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

(4R)-4-[(4-phenyltriazol-1-yl)methyl]-1,3-thiazolidine

InChI

InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-7-16(15-14-12)6-11-8-17-9-13-11/h1-5,7,11,13H,6,8-9H2/t11-/m1/s1

InChI Key

WMPULVAGVBEUJV-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](NCS1)CN2C=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1C(NCS1)CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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